Ombuoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

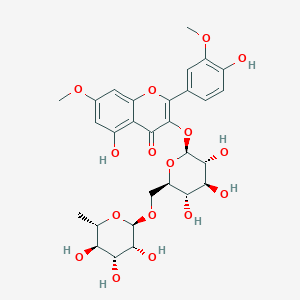

Ombuoside is a flavonol glycoside isolated from the herbaceous vine Gynostemma pentaphyllum, which belongs to the Cucurbitaceae family. This compound is known for its significant biological activities, including antimicrobial, antioxidant, and neuroprotective effects . This compound has been traditionally used in Asian countries such as Korea, China, and Japan as part of herbal medicine to treat various ailments, including diabetes, depression, anxiety, and oxidative stress .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ombuoside can be extracted from Gynostemma pentaphyllum using a microwave-assisted extraction method coupled with high-speed counter-current chromatography . The extraction conditions include optimizing microwave power, irradiation time, solid-to-liquid ratio, and extraction times. The crude extract is then subjected to high-speed counter-current chromatography using a two-phase solvent system composed of n-hexane, ethyl acetate, ethanol, and water in a specific ratio .

Industrial Production Methods: The industrial production of this compound involves large-scale extraction from Gynostemma pentaphyllum using the aforementioned microwave-assisted extraction method. This method is efficient and yields high-purity this compound, making it suitable for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions: Ombuoside undergoes various chemical reactions, including oxidation, reduction, and hydrolysis.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Hydrolysis: Hydrolysis of this compound involves breaking the glycosidic bond using hydrochloric acid or other strong acids.

Major Products Formed:

Oxidation: Oxidation of this compound typically results in the formation of corresponding quinones or carboxylic acids.

Reduction: Reduction leads to the formation of the corresponding alcohols.

Hydrolysis: Hydrolysis yields the aglycone (ombuin) and the sugar moiety.

Applications De Recherche Scientifique

Neuroprotective Effects

Recent studies have highlighted ombuoside's potential neuroprotective properties. In an experiment involving PC12 cells, this compound significantly inhibited L-DOPA-induced neurotoxicity by modulating key signaling pathways such as ERK1/2 and JNK1/2 phosphorylation. This suggests its potential role in treating neurodegenerative diseases like Parkinson's disease.

Case Study: Neuroprotection Against L-DOPA-Induced Toxicity

In a study published in Planta Medica, this compound was shown to protect against L-DOPA-induced toxicity by restoring superoxide dismutase activity and reducing apoptotic markers in PC12 cells. The findings indicate that this compound may enhance dopamine biosynthesis through the cyclic AMP-dependent protein kinase A pathway, making it a candidate for further research in neuropharmacology .

Medical Applications

Antimicrobial Activity

this compound exhibits notable antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have demonstrated its efficacy as an antimicrobial agent, suggesting potential applications in treating infectious diseases .

Case Study: Antimicrobial Efficacy

Research conducted on the antimicrobial activity of this compound revealed moderate effectiveness against Gram-positive bacteria and fungi. The agar diffusion method was employed to assess its inhibitory effects, indicating its potential as a therapeutic agent .

Industrial Applications

Natural Preservatives

this compound's antioxidant properties make it suitable for use as a natural preservative in food and cosmetic industries. Its ability to scavenge free radicals can help prolong the shelf life of products while maintaining safety and efficacy .

Mécanisme D'action

Ombuoside exerts its effects through various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Ombuoside is unique among flavonol glycosides due to its specific biological activities and chemical structure. Similar compounds include:

Quercetin: Another flavonol glycoside with strong antioxidant and anti-inflammatory properties.

Kaempferol: Known for its anticancer and cardioprotective effects.

Rutin: Exhibits strong antioxidant and anti-inflammatory activities.

This compound stands out due to its combined antimicrobial, antioxidant, and neuroprotective properties, making it a valuable compound for various scientific and industrial applications.

Propriétés

Numéro CAS |

20188-85-6 |

|---|---|

Formule moléculaire |

C29H34O16 |

Poids moléculaire |

638.6 g/mol |

Nom IUPAC |

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C29H34O16/c1-10-19(32)22(35)24(37)28(42-10)41-9-17-20(33)23(36)25(38)29(44-17)45-27-21(34)18-14(31)7-12(39-2)8-16(18)43-26(27)11-4-5-13(30)15(6-11)40-3/h4-8,10,17,19-20,22-25,28-33,35-38H,9H2,1-3H3/t10-,17+,19-,20+,22+,23-,24+,25+,28+,29-/m0/s1 |

Clé InChI |

JUIYKRQGQJORHH-BDAFLREQSA-N |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O |

Key on ui other cas no. |

64527-08-8 |

Numéros CAS associés |

64527-08-8 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ombuoside exert its neuroprotective effects?

A1: Research suggests that this compound protects neuronal cells against damage induced by L-3,4-dihydroxyphenylalanine (L-DOPA), a precursor to dopamine used in Parkinson's disease treatment. It achieves this by:

- Inhibiting ERK1/2 and JNK1/2 phosphorylation: this compound suppresses the sustained phosphorylation of extracellular signal-regulated kinases (ERK1/2) and c-Jun N-terminal kinases (JNK1/2) induced by L-DOPA. This overactivation of ERK1/2 and JNK1/2 pathways is associated with neuronal cell death. []

- Reducing caspase-3 expression: this compound partially blocks the increase in cleaved-caspase-3 expression caused by L-DOPA. Caspase-3 is a key executioner caspase involved in apoptosis (programmed cell death). []

- Restoring superoxide dismutase (SOD) activity: L-DOPA exposure decreases SOD activity, an enzyme crucial for neutralizing harmful superoxide radicals. This compound significantly restores SOD activity, thereby combating oxidative stress. []

Q2: What is the chemical structure of this compound?

A2: this compound is a flavonol glycoside with the following characteristics:

- Spectroscopic data: Structural elucidation of this compound relies on spectroscopic techniques like UV, FT-IR, ESI-MS, 1H NMR, and 13C NMR. [, , ]

Q3: How effective is this compound as an antioxidant?

A3: this compound demonstrates potent antioxidant activity in vitro:

- Free radical scavenging: It effectively scavenges 1,1-diphenyl-2-picrylhydrazyl (DPPH) and hydroxyl radicals, indicating its ability to neutralize free radicals. [, ]

- Cellular protection: this compound protects A549 cells (human lung adenocarcinoma cells) from injury induced by hydrogen peroxide (H2O2), suggesting its ability to mitigate oxidative stress in biological systems. []

Q4: How is this compound extracted and purified from natural sources?

A4: Efficient extraction and purification methods are crucial for obtaining high-purity this compound:

- Microwave-assisted extraction (MAE): This method, coupled with high-speed counter-current chromatography (HSCCC), enables rapid and efficient extraction and purification of this compound from Gynostemma pentaphyllum. MAE utilizes microwave irradiation to enhance extraction efficiency while HSCCC separates compounds based on their partition coefficients in a two-phase solvent system. []

Q5: What are the potential applications of this compound based on its observed activities?

A5: Although further research is needed, this compound's observed properties suggest potential applications in:

- Neuroprotective agent: Its ability to protect against L-DOPA-induced neurotoxicity in PC12 cells indicates potential for further investigation as a therapeutic agent for neurodegenerative diseases like Parkinson’s disease. []

- Antioxidant supplement: Its strong free radical scavenging and cellular protective effects warrant further investigation into its potential as a dietary supplement for promoting overall health and mitigating oxidative stress-related conditions. [, , ]

Q6: What are the known sources of this compound?

A6: this compound has been identified in several plant species, including:

- Gynostemma pentaphyllum: This plant, commonly known as Jiaogulan, is a rich source of this compound. [, , ]

- Stevia triflora: This species, belonging to the sunflower family, also contains this compound. []

- Lathyrus davidii: this compound was identified as an artifact derived from the methylation of rutin during extraction from this plant. []

- Dobinea delavayi: This plant species yielded a new flavonoid glycoside named 5'-hydroxythis compound, alongside this compound. []

- Scutellaria barbata: This plant, commonly known as barbed skullcap, was also found to contain this compound. []

- Polygala inexpectata: This species, a Turkish endemic, has been identified as a source of this compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.